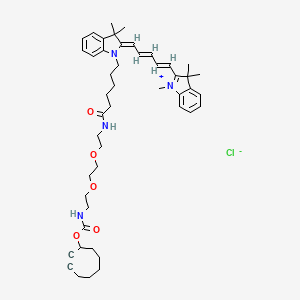
Cy5-PEG2-SCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG2-SCO is a dye derivative of Cyanine 5 containing two polyethylene glycol units. It features a succinimidyl carbonate group that can covalently bond to amino groups, making it particularly useful for labeling proteins and peptides, especially those containing lysine residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-SCO involves the conjugation of Cyanine 5 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically occurs under mild conditions to preserve the functional groups and ensure high yield. The process involves:
Conjugation of Cyanine 5 with Polyethylene Glycol: This step involves the reaction of Cyanine 5 with polyethylene glycol units in the presence of a coupling agent.
Introduction of Succinimidyl Carbonate Group: The final step involves the reaction of the polyethylene glycol-conjugated Cyanine 5 with succinimidyl carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins and peptides, forming stable covalent bonds .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, polyethylene glycol, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions to preserve the functional groups and ensure high yield.
Major Products
The major product of the reaction between this compound and amino groups in proteins or peptides is a covalently bonded conjugate, which retains the fluorescent properties of Cyanine 5 .
Aplicaciones Científicas De Investigación
Cy5-PEG2-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and peptides for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical tools
Mecanismo De Acción
Cy5-PEG2-SCO exerts its effects through the covalent bonding of its succinimidyl carbonate group to amino groups in proteins and peptides. This covalent bond formation is facilitated by the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl carbonate group. The resulting conjugate retains the fluorescent properties of Cyanine 5, allowing for visualization and tracking in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Cy3-PEG2-SCO: Similar structure but with different fluorescent properties.
Cy5.5-PEG2-SCO: Another derivative with slightly different spectral properties.
Cy7-PEG2-SCO: Features a longer polymethine chain, resulting in different absorption and emission properties
Uniqueness
Cy5-PEG2-SCO is unique due to its optimal balance of fluorescence efficiency and stability, making it highly suitable for a wide range of applications. Its ability to form stable covalent bonds with amino groups in proteins and peptides further enhances its versatility .
Propiedades
Fórmula molecular |
C47H63ClN4O5 |
|---|---|
Peso molecular |
799.5 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |
Clave InChI |
WLRCYNCCQPLXED-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















